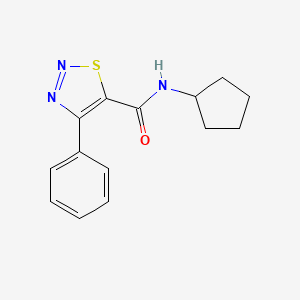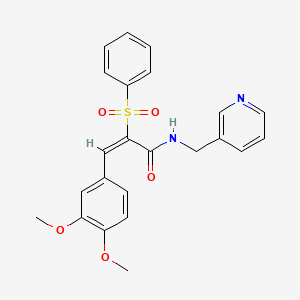
1-(3-butoxy-4-chlorobenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-butoxy-4-chlorobenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a synthetic organic compound that belongs to the class of sulfonyl imidazoles This compound is characterized by the presence of a butoxy group, a chlorobenzene sulfonyl group, and a phenyl group attached to an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-butoxy-4-chlorobenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst such as aluminum chloride.
Sulfonylation: The sulfonyl group is introduced by reacting the imidazole derivative with 3-butoxy-4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Final Assembly: The final compound is obtained by coupling the sulfonylated imidazole with the phenyl-substituted imidazole under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-butoxy-4-chlorobenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the chlorobenzene ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and solvents like dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride, and solvents like tetrahydrofuran.
Substitution: Amines, thiols, potassium carbonate, and solvents like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Amino or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
1-(3-butoxy-4-chlorobenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-butoxy-4-chlorobenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The phenyl and butoxy groups contribute to the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-butoxy-4-chlorobenzenesulfonyl)pyrrolidine
- 1-(3-butoxy-4-chlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine
- 1-(3-butoxy-4-chlorobenzenesulfonyl)-3,5-dimethylpiperidine
Uniqueness
1-(3-butoxy-4-chlorobenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is unique due to the presence of the imidazole ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C19H21ClN2O3S |
|---|---|
Peso molecular |
392.9 g/mol |
Nombre IUPAC |
1-(3-butoxy-4-chlorophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole |
InChI |
InChI=1S/C19H21ClN2O3S/c1-2-3-13-25-18-14-16(9-10-17(18)20)26(23,24)22-12-11-21-19(22)15-7-5-4-6-8-15/h4-10,14H,2-3,11-13H2,1H3 |
Clave InChI |
NHVFDRCMNFEBTN-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4,6-dimethylpyrimidin-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]piperidine-4-carboxamide](/img/structure/B12178308.png)




![2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B12178347.png)
![N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B12178352.png)
![N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B12178357.png)

![(5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)(4-phenylpiperidin-1-yl)methanone](/img/structure/B12178371.png)


![1-[4-(2,5-dichlorobenzenesulfonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one](/img/structure/B12178400.png)
![N-(2,4-dimethoxyphenyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide](/img/structure/B12178404.png)
